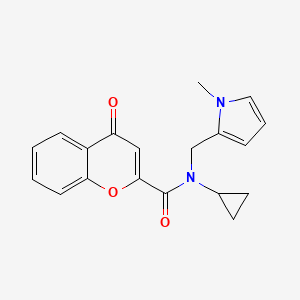![molecular formula C22H19N5O2S B2744353 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852376-22-8](/img/structure/B2744353.png)
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Compounds with structural similarities to "1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone" have been synthesized and evaluated for their antioxidant and anticancer activities. One study explored a series of novel derivatives bearing various moieties, including semicarbazide, thiosemicarbazide, and triazole, among others. These compounds displayed significant antioxidant activity, with some showing greater potency than ascorbic acid. Additionally, their anticancer activity was evaluated against human glioblastoma and breast cancer cell lines, revealing compounds with selective cytotoxicity, suggesting their potential as cancer therapeutic agents (Tumosienė et al., 2020).
Heterocyclic Synthesis for Biological Exploration
Another application involves the use of derivatives as intermediates in the synthesis of heterocyclic compounds, which are crucial for biological and medicinal research. A review highlighted the synthesis of various heterocyclic systems, such as thiophene, oxazole, and triazole, from 1-(4-substituted-aminophenyl) ethanones. These synthesized compounds are vital for exploring their biological and medicinal properties, indicating the importance of these derivatives in drug discovery and development processes (Salem et al., 2021).
Nitrogen/Sulfur Heterocycles Synthesis
The synthesis of nitrogen and sulfur heterocyclic systems by linking four different rings, including indole and 1,2,4-triazole, showcases another scientific application. This approach led to the creation of compounds with interesting cyclization properties, resulting in high yields. The synthesized compounds are intended for further research, highlighting their potential applications in various scientific domains (Boraei et al., 2020).
Pharmacophore-based Design for Drug Discovery
The design and synthesis of compounds based on pharmacophore models for specific biological targets, such as alpha(1)-adrenoceptor antagonists, represent another application. Through structural optimization and modification of known drug scaffolds, researchers aim to develop compounds with enhanced biological activity and selectivity for the intended targets. This process involves detailed biological evaluation and structural characterization to identify promising candidates for further development (Betti et al., 2002).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-29-17-8-6-16(7-9-17)22-24-23-19-10-11-20(25-27(19)22)30-14-21(28)26-13-12-15-4-2-3-5-18(15)26/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZLVCGPMDBABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((2-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2744270.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2744275.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2744283.png)
![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)

![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)
![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)
![3-Methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744289.png)

